6-Quinoxalinamine, 5-bromo-N-(1H-imidazol-2-yl)-, or UK-14,304, is a synthetic compound widely employed in scientific research as a selective agonist for α2-adrenoceptors [, , , , , , , , , , ]. α2-adrenoceptors are a subtype of adrenergic receptors found in various tissues, playing crucial roles in regulating physiological processes such as blood pressure, pain perception, and neurotransmitter release. UK-14,304's high affinity and selectivity for these receptors make it a valuable tool for studying their function and potential therapeutic implications in various disease models.
4,5-Didehydro Brimonidine is a derivative of Brimonidine, an alpha-2 adrenergic agonist primarily used for the treatment of glaucoma and ocular hypertension. This compound is recognized for its potential in scientific research and as a building block in synthetic chemistry. The molecular formula for 4,5-Didehydro Brimonidine is , with a molecular weight of 290.12 g/mol .
4,5-Didehydro Brimonidine is classified under the category of pharmaceutical compounds and specifically as a chemical impurity or derivative of Brimonidine. It is sourced from various suppliers specializing in chemical reagents and impurities . The compound is primarily utilized in research settings, particularly in pharmacological studies and synthesis processes.
The synthesis of 4,5-Didehydro Brimonidine involves several chemical reactions that typically start with Brimonidine as the precursor. One notable synthesis method includes the use of specific reagents that facilitate the dehydrogenation process, resulting in the formation of the 4,5-didehydro derivative.
Technical Details:
The structural representation of 4,5-Didehydro Brimonidine indicates a modification from the parent compound Brimonidine, specifically at the 4 and 5 positions where hydrogen atoms are removed. This alteration impacts its chemical properties and biological activity.
4,5-Didehydro Brimonidine can participate in various chemical reactions typical of aromatic amines and heterocycles. These include electrophilic substitutions and nucleophilic additions.
Technical Details:
As an alpha-2 adrenergic agonist, 4,5-Didehydro Brimonidine operates by selectively binding to alpha-2 adrenergic receptors in the central nervous system and ocular tissues. This binding leads to a reduction in intraocular pressure through decreased aqueous humor production and increased uveoscleral outflow.
Research indicates that compounds like 4,5-Didehydro Brimonidine exhibit similar pharmacological profiles to their parent compound, suggesting efficacy in lowering intraocular pressure while minimizing systemic side effects .
4,5-Didehydro Brimonidine has several applications within scientific research:
4,5-Didehydro Brimonidine is systematically named 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine according to IUPAC conventions [2] [4] [8]. This nomenclature specifies three critical structural elements:
Regulatory bodies designate this compound as:
Key identifiers include:
Table 1: Nomenclature and Identifiers of 4,5-Didehydro Brimonidine
Classification Type | Identifier |
---|---|
IUPAC Name | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine |
CAS Number | 151110-15-5 |
UNII Code | FZ344QNP7Y |
Pharmacopeial Designation | Brimonidine EP Impurity F |
Molecular Formula | C₁₁H₈BrN₅ |
The compound's structural representation employs standardized notation systems:
Brc1c(Nc2ncc[nH]2)ccc3nccnc13
[4] [8] C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
[2] FJXZFBTUCZEINA-UHFFFAOYSA-N
[8] InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
[2] [4] Conformational analysis reveals two defining features:
Computational modeling predicts a collision cross-section (CCS) of 159.3 Ų for the [M+H]+ ion, indicating compact gas-phase geometry [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data acquired in DMSO-d₆ provide complete structural assignment:
Table 2: NMR Spectral Assignments for 4,5-Didehydro Brimonidine [5] [9]
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.70–7.78 | Multiplet | Quinoxaline H8 |
¹H | 7.98–8.05 | Multiplet | Quinoxaline H5 |
¹H | 8.84–8.91 | Multiplet | Imidazole H2 |
¹H | 8.95–9.01 | Multiplet | Quinoxaline H2 |
¹H | 12.35 | Broad singlet | Imidazole N-H |
¹³C | 118.01 | - | Quinoxaline C7a |
¹³C | 128.75 | - | Quinoxaline C8 |
¹³C | 140.52 | - | Quinoxaline C4a |
¹³C | 144.13 | - | Quinoxaline C2 |
¹³C | 158.40 | - | Quinoxaline C6 |
Infrared Spectroscopy
Characteristic IR absorptions (cm⁻¹) identify functional groups and bonding patterns [5] [9]:
Mass Spectrometry
High-resolution MS shows a molecular ion cluster at m/z 288.9963 [M]⁺ (calculated for C₁₁H₈BrN₅: 288.9963) [4] [6]. Fragmentation patterns include:
Table 3: Structural Comparison of 4,5-Didehydro Brimonidine and Brimonidine [2] [3]
Structural Feature | 4,5-Didehydro Brimonidine | Brimonidine |
---|---|---|
Molecular Formula | C₁₁H₈BrN₅ | C₁₁H₁₀BrN₅ |
Molecular Weight | 290.12 g/mol | 292.14 g/mol |
Imidazole Component | 1H-imidazol-2-yl (unsaturated) | 4,5-dihydro-1H-imidazol-2-yl (saturated) |
4,5-Bond Character | Double bond | Single bond |
Hydrogen Count | 8 atoms | 10 atoms |
Planarity | Fully planar quinoxaline-imidazole system | Non-planar due to saturated imidazoline |
Pharmacopoeial Status | EP Impurity F | Active Pharmaceutical Ingredient |
Key differences include:
Thermal degradation studies reveal cyclization pathways under stress conditions, forming tetracyclic impurities like 3,6,11,13,16-pentaazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,12,14-hexaene [9]. This reactivity contrasts with brimonidine's preferential hydrolysis pathways.
Analytical Differentiation: HPLC retention times distinguish the derivative (RRT 1.23 vs. brimonidine) in pharmacopeial methods [4] [9], while MS/MS fragmentation provides diagnostic ions at m/z 290→171 (characteristic cleavage between quinoxaline C6 and nitrogen) [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0